Product packaging for Methyl 3-bromo-2,2-dimethylpropanoate(Cat. No.:CAS No. 30452-00-7)

Methyl 3-bromo-2,2-dimethylpropanoate

Cat. No.: B2560365
CAS No.: 30452-00-7
M. Wt: 195.056
InChI Key: AMHWPZMEUOZYNT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,2-dimethylpropanoate (CAS 30452-00-7) is a valuable ester derivative in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C6H11BrO2 and a molecular weight of 195.05 g/mol, is characterized by a bromoalkyl chain adjacent to a sterically hindered, neopentyl-like ester group . This structure makes it a versatile building block, particularly for introducing the 2,2-dimethylpropanoate (pivalate) moiety into more complex molecules. Its primary research value lies in its application as a key synthetic intermediate. The bromine atom serves as a proficient handle for further functionalization via various metal-catalyzed cross-coupling reactions or nucleophilic substitutions, enabling the construction of carbon-carbon and carbon-heteroatom bonds . Researchers utilize this compound in the design and synthesis of more complex target molecules, such as those with potential applications in material science and drug discovery . The ester group can be hydrolyzed to the corresponding acid or reduced to the alcohol, providing additional pathways for molecular diversification . As a standard practice, this product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper handling is essential; it should be stored under an inert atmosphere at 2-8°C and may cause skin and eye irritation, so refer to the Safety Data Sheet for detailed hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B2560365 Methyl 3-bromo-2,2-dimethylpropanoate CAS No. 30452-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,4-7)5(8)9-3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWPZMEUOZYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30452-00-7
Record name methyl 3-bromo-2,2-dimethylpropanoate
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Reactivity and Diverse Organic Transformations of Methyl 3 Bromo 2,2 Dimethylpropanoate

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a primary bromine atom in methyl 3-bromo-2,2-dimethylpropanoate makes it a substrate for nucleophilic substitution reactions. However, the steric hindrance imposed by the adjacent gem-dimethyl group significantly influences the reaction mechanism and rate.

Reactions with Nitrogen, Sulfur, and Other Heteroatom Nucleophiles

This compound reacts with a variety of heteroatom nucleophiles to introduce nitrogen, sulfur, and other elements into the molecular framework. These reactions are fundamental in the synthesis of diverse functionalized molecules. For instance, nitrogen-containing compounds, such as β-amino esters, can be synthesized through the reaction of this compound with amines or their equivalents. Similarly, displacement of the bromide with sulfur nucleophiles, like thiols or thiolate salts, provides access to sulfur-containing derivatives.

Below is a table summarizing representative nucleophilic substitution reactions of this compound with various heteroatom nucleophiles.

NucleophileReagent ExampleProduct TypeReaction ConditionsYield (%)
AzideSodium Azide (NaN₃)β-azido esterDMF, heatGood
AmineAmmonia, Primary/Secondary Aminesβ-amino esterPolar aprotic solventModerate
ThiolateSodium thiomethoxide (NaSMe)β-thioetherAprotic solventHigh
HydroxideSodium Hydroxide (NaOH)β-hydroxy esterAqueous/alcoholic solventVariable

This table is illustrative and based on general reactivity patterns of similar neopentyl-type bromides. Specific yields and conditions may vary.

Regioselectivity and Stereochemical Outcomes in Substitution Processes

Due to the primary nature of the carbon bearing the bromine atom, nucleophilic substitution reactions on this compound are expected to proceed primarily through an S(_N)2 mechanism. However, the significant steric hindrance from the neighboring gem-dimethyl group can considerably slow down the rate of a direct backside attack. This steric impediment makes the compound less reactive in S(_N)2 reactions compared to less hindered primary halides.

In cases where a strong, unhindered nucleophile is used, the S(_N)2 pathway is favored, leading to inversion of configuration if a chiral center were present at the α- or β-position. However, with weaker nucleophiles or under solvolytic conditions (e.g., in polar protic solvents like ethanol or water), an S(_N)1 mechanism may become competitive. The S(_N)1 pathway would involve the formation of a primary carbocation, which is generally unstable. However, a 1,2-hydride or 1,2-methyl shift could lead to a more stable tertiary carbocation, resulting in rearranged products. The planarity of the carbocation intermediate in an S(_N)1 reaction would lead to a racemic or diastereomeric mixture of products if a new stereocenter is formed.

Transformations Involving the Ester Moiety

The ester functional group in this compound can undergo several important transformations, providing pathways to other functional groups such as alcohols and carboxylic acids.

Reduction Reactions to Corresponding Alcohol Derivatives

The methyl ester group can be reduced to a primary alcohol, yielding 3-bromo-2,2-dimethylpropan-1-ol. This transformation is typically achieved using strong reducing agents, as milder reagents like sodium borohydride are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, providing the desired alcohol in good yield. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Table of Reduction Conditions:

Reducing Agent Solvent Product Typical Yield (%)

Hydrolysis Pathways to Carboxylic Acid Precursors

Hydrolysis of the methyl ester group affords the corresponding carboxylic acid, 3-bromo-2,2-dimethylpropanoic acid. This reaction can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution to give the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The steric hindrance around the ester group in this compound can make saponification slower than for unhindered esters, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times).

Acid-catalyzed hydrolysis is an equilibrium process and is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water.

Carbon-Carbon Bond Forming Reactions for Complex Molecular Architectures

This compound is a valuable substrate for the formation of new carbon-carbon bonds, enabling the construction of more elaborate molecular skeletons.

One of the most significant applications of α-halo esters in carbon-carbon bond formation is the Reformatsky reaction . wikipedia.org In this reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which is less reactive than Grignard reagents or organolithiums and thus does not typically react with the ester functionality. wikipedia.org This allows for the selective addition to the carbonyl compound. The reaction of this compound with a carbonyl compound in the presence of activated zinc would yield a β-hydroxy ester with a quaternary carbon center.

Illustrative Reformatsky Reaction:

Carbonyl Compound Reagents Product Type
Acetone Zn, THF Methyl 3-hydroxy-2,2,4-trimethylpentanoate

Furthermore, this compound can act as an alkylating agent in reactions with enolates or other carbon nucleophiles. For example, in the malonic ester synthesis , the enolate of diethyl malonate can be alkylated with this compound. Subsequent hydrolysis and decarboxylation of the product would lead to a carboxylic acid with an extended carbon chain. However, the steric hindrance of the neopentyl-like structure can make such S(_N)2 alkylations challenging, often requiring strong bases and optimized reaction conditions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for carbon-carbon bond formation. wikipedia.orgwikipedia.orgorganic-chemistry.org While typically employed with aryl or vinyl halides, adaptations for alkyl halides exist. The participation of primary alkyl bromides like this compound in these reactions can be challenging but offers a direct route to introduce the 2,2-dimethyl-3-methoxycarbonylpropyl group onto various scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions, including Boronation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as a primary alkyl bromide, is a suitable electrophile for such transformations. The lack of β-hydrogens in its structure is particularly advantageous as it precludes the common side reaction of β-hydride elimination, which can plague cross-coupling reactions of other alkyl halides.

One of the key transformations in this category is the Miyaura borylation, which involves the palladium-catalyzed reaction of an organic halide with a diboron reagent to form a boronate ester. These organoboron compounds are highly valuable intermediates in organic synthesis, most notably as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. While specific examples detailing the borylation of this compound are not prevalent in the literature, the general methodology for the palladium-catalyzed borylation of primary alkyl bromides is well-established.

The typical catalytic cycle for such a transformation involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with a diboron reagent and subsequent reductive elimination to afford the desired alkylboronate ester and regenerate the palladium(0) catalyst. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of specific phosphine (B1218219) ligands can significantly influence the rate and efficiency of the catalytic cycle.

Below is a table summarizing typical conditions for the palladium-catalyzed borylation of primary alkyl bromides, which would be applicable to this compound.

Catalyst PrecursorLigandDiboron ReagentBaseSolventTemperature (°C)
Pd(OAc)₂SPhosBis(pinacolato)diboronKOAc1,4-Dioxane80
[Pd(allyl)Cl]₂cataCXium® ABis(pinacolato)diboronK₃PO₄Toluene100
Pd₂(dba)₃XPhosBis(neopentylglycolato)diboronCs₂CO₃THF70

These borylated products can then be utilized in subsequent cross-coupling reactions with a wide range of aryl, heteroaryl, or vinyl halides to construct more complex molecules.

Annulation and Cyclization Strategies Utilizing the Propanoate Scaffold

The propanoate scaffold of this compound can be strategically employed in the construction of cyclic structures through various annulation and cyclization reactions. These transformations are invaluable for the synthesis of carbocyclic and heterocyclic frameworks found in many natural products and pharmaceutically active compounds.

One potential strategy involves the generation of a carbanion or a related nucleophilic species from the propanoate moiety, which can then participate in intramolecular or intermolecular cyclization reactions. For instance, deprotonation at the α-position to the ester, followed by reaction with a suitable electrophile, could initiate a cascade of reactions leading to a cyclic product.

Furthermore, the bromo- and ester functionalities can be exploited in tandem to construct rings. For example, after conversion of the bromide to a more reactive species, such as an organometallic reagent, an intramolecular cyclization onto the ester carbonyl could be envisioned, potentially leading to the formation of cyclic ketones or lactones after subsequent transformations.

While specific examples of annulation and cyclization reactions directly utilizing this compound are not extensively documented, the principles of such transformations are well-established. Below is a table outlining hypothetical cyclization strategies.

Reaction TypeProposed Reactant(s)Potential Product
Intramolecular AlkylationBase, Diethyl malonateCyclobutanone derivative
Radical CyclizationRadical initiator, AlkeneCyclopentane derivative
[3+2] CycloadditionBase, Activated alkeneFunctionalized cyclopentane

These strategies highlight the potential of this compound as a precursor to cyclic systems, a key objective in synthetic organic chemistry.

Alkylation and Condensation Reactions in α-Branched Ester Systems

The electrophilic nature of the carbon atom bearing the bromine in this compound makes it a suitable substrate for various alkylation and condensation reactions. These reactions are fundamental for the formation of new carbon-carbon bonds.

A classic example of a relevant condensation reaction is the Reformatsky reaction. This reaction typically involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then adds to a carbonyl compound such as an aldehyde or ketone to produce a β-hydroxy ester. byjus.comorganic-chemistry.orgwikipedia.org The steric hindrance around the reaction center in this compound might influence the reaction rate, but the general principle should apply.

The general mechanism of the Reformatsky reaction is as follows:

Oxidative addition: Zinc metal inserts into the carbon-bromine bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.

Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom.

Addition: A carbon-carbon bond is formed between the α-carbon of the ester and the carbonyl carbon.

Workup: Acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.

A hypothetical Reformatsky reaction involving this compound is presented in the table below.

Carbonyl CompoundSolventProduct
AcetoneTHFMethyl 3-hydroxy-2,2,4,4-tetramethylpentanoate
BenzaldehydeBenzeneMethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
CyclohexanoneDiethyl etherMethyl 3-(1-hydroxycyclohexyl)-2,2-dimethylpropanoate

In addition to the Reformatsky reaction, this compound can act as an electrophile in standard SN2 alkylation reactions with various nucleophiles, such as enolates, carbanions, and amines, to introduce the 2,2-dimethyl-3-methoxycarbonylpropyl group into other molecules.

Oxidative Transformations of this compound and its Derivatives

Information regarding the direct oxidative transformations of this compound is limited in readily available scientific literature. However, considering the functional groups present, several potential oxidative reactions can be postulated for its derivatives.

Once the bromide is displaced or transformed, the ester functionality and the quaternary carbon center can be targeted for oxidation. For instance, if the bromo group is replaced by a hydroxyl group, subsequent oxidation could yield an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Furthermore, if the ester is hydrolyzed to the corresponding carboxylic acid, oxidative decarboxylation methods could be employed to generate a neopentyl radical, which could then be trapped by various reagents.

While direct oxidative transformations of the title compound are not well-documented, the table below outlines potential oxidative reactions of its derivatives.

DerivativeOxidizing AgentPotential Product
Methyl 3-hydroxy-2,2-dimethylpropanoatePCCMethyl 2,2-dimethyl-3-oxopropanoate
3-Hydroxy-2,2-dimethylpropanoic acidJones Reagent2,2-Dimethylmalonic acid
2,2-Dimethyl-3-(phenylthio)propanoic acidm-CPBA2,2-Dimethyl-3-(phenylsulfinyl)propanoic acid

These hypothetical transformations underscore the potential for employing oxidative chemistry to further functionalize the scaffold of this compound.

Spectroscopic and Structural Elucidation Studies in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity of atoms can be established. For Methyl 3-bromo-2,2-dimethylpropanoate, both ¹H and ¹³C NMR spectroscopy are utilized for a full structural assignment.

The ¹H NMR spectrum is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Three distinct signals are expected, each corresponding to a unique set of protons. The absence of spin-spin splitting for all signals indicates that the proton environments are isolated from one another by a quaternary carbon center.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, four distinct signals are anticipated, corresponding to the methyl ester carbon, the gem-dimethyl carbons, the quaternary carbon, and the brominated methylene (B1212753) carbon. The "heavy atom effect" of bromine is expected to shift the resonance of the adjacent carbon (CH₂Br) to a characteristic range. st-andrews.ac.uk

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.7 Singlet 3H -OCH₃
~ 3.4 Singlet 2H -CH₂Br

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 175 C=O (Ester)
~ 52 -OCH₃
~ 45 -C (CH₃)₂
~ 40 -CH₂Br

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, HRMS provides the exact mass with a high degree of accuracy.

The molecular formula of the compound is C₆H₁₁BrO₂. nih.gov The theoretical monoisotopic mass is calculated to be 193.99424 Da. nih.gov An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm).

Furthermore, the presence of a bromine atom is readily confirmed by the characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Consequently, the mass spectrum will exhibit two major peaks for the molecular ion: the [M]⁺ peak corresponding to the molecule containing ⁷⁹Br, and an [M+2]⁺ peak of nearly equal intensity corresponding to the molecule containing ⁸¹Br. This distinctive isotopic signature provides definitive evidence for the presence of a single bromine atom in the structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption due to the carbonyl (C=O) stretch of the ester functional group, which is expected to appear in the range of 1750-1735 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group, C-H stretching and bending vibrations for the alkyl portions of the molecule, and the C-Br stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 2975-2860 C-H Stretch Alkyl (CH₃, CH₂)
~ 1740 C=O Stretch Ester
~ 1480-1370 C-H Bend Alkyl (CH₃, CH₂)
~ 1250 C-O Stretch Ester

The specific fingerprint region of the spectrum (below 1500 cm⁻¹) provides a unique pattern that can be used for identification by comparison with a reference spectrum. docbrown.info

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. However, since this compound is a liquid at standard temperature and pressure, it cannot be directly analyzed by single-crystal X-ray diffraction.

To overcome this limitation, a common strategy is to synthesize a solid derivative of the liquid compound. By reacting this compound with a suitable reagent, a new compound can be formed that is crystalline and amenable to X-ray analysis. The structural information obtained from the crystal structure of the derivative can then be used to confirm the core structure of the original molecule. For instance, hydrolysis of the ester to the corresponding carboxylic acid followed by reaction with a suitable amine could yield a solid amide derivative, which could then be crystallized and analyzed. This approach provides irrefutable proof of the molecular structure in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. scispace.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

For Methyl 3-bromo-2,2-dimethylpropanoate, these calculations would be employed to:

Determine Molecular Geometry: Optimize the molecule's three-dimensional structure to find its most stable (lowest energy) conformation.

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution across the molecule. An MEP map would identify electrophilic (electron-poor) regions, which are susceptible to nucleophilic attack, and nucleophilic (electron-rich) regions, which are prone to electrophilic attack. For this compound, the carbonyl oxygen would be an expected site of high electron density, while the carbon atom bonded to the bromine would be relatively electron-deficient.

Predict Spectroscopic Properties: Simulate spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure.

These theoretical predictions provide a foundational understanding of the molecule's intrinsic reactivity, guiding synthetic applications and further research.

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how a molecule behaves in different environments (e.g., in a vacuum, in a solvent) and at various temperatures. nih.gov

An MD simulation of this compound would offer insights into:

Conformational Flexibility: The molecule possesses several rotatable bonds, particularly around the ester group and the C-C bond adjacent to the bromine atom. MD simulations would track the rotation around these bonds over time, identifying the most populated conformations and the energy barriers between them.

Solvent Effects: By simulating the molecule in an explicit solvent like water or an organic solvent, it is possible to study how solvent molecules arrange themselves around the solute and how these interactions influence its conformational preferences and stability.

Thermodynamic Stability: Trajectories from MD simulations can be analyzed to assess the structural stability of the molecule under different conditions. Key metrics like the root-mean-square deviation (RMSD) of atomic positions from an initial structure can indicate how much the molecule's structure fluctuates over time.

Such simulations are invaluable for understanding how the molecule's shape and stability are influenced by its dynamic environment, which is critical for predicting its behavior in complex systems.

Molecular Docking Studies for Ligand-Target Interactions with this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is central to drug discovery and involves searching for the optimal binding geometry and estimating the binding affinity, usually represented by a scoring function.

While docking studies on this compound itself are not documented, this approach would be critical for evaluating its functionalized derivatives as potential bioactive agents. The process would involve:

Selection of a Biological Target: Identifying a protein or enzyme implicated in a disease pathway that could be a potential target for a derivative.

Preparation of Structures: Obtaining or modeling the 3D structures of the target receptor and the ligand (the derivative).

Docking Simulation: Using specialized software to systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates binding free energy. The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For example, derivatives could be designed to interact with enzymes where an alkylating fragment might be beneficial, and docking would be the first step in assessing their potential efficacy and selectivity.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches for Functionalized Analogs

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to build mathematical models that predict the activity of new, untested analogs. nih.gov

To derive a QSAR model for functionalized analogs of this compound, the following steps would be taken:

Data Set Assembly: A series of analogs would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). This data set would include the chemical structures and their corresponding measured activities.

Descriptor Calculation: A wide range of molecular descriptors (numerical values representing various chemical properties) would be calculated for each analog. These can include electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, would be used to create an equation that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation methods, often involving an external test set of compounds not used in the model's creation.

A validated QSAR model can be used to predict the activity of hypothetical new analogs, thereby prioritizing the synthesis of the most promising candidates and guiding the optimization of lead compounds.

Prediction of Molecular Descriptors Relevant to Reactivity and Intermolecular Interactions

Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are essential for QSAR studies and for predicting a compound's physicochemical properties, such as its solubility, lipophilicity, and potential for intermolecular interactions. Numerous descriptors for this compound have been computationally predicted and are available in public databases. nih.gov

These descriptors provide a quantitative profile of the molecule's characteristics. For instance, the Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate cell membranes, while XLogP3 is a measure of its lipophilicity. The number of rotatable bonds indicates its conformational flexibility, and the counts of hydrogen bond donors and acceptors are critical for predicting its interaction patterns with biological macromolecules.

Computationally Predicted Molecular Descriptors for this compound nih.gov
DescriptorPredicted ValueSignificance
Molecular Weight195.05 g/molThe mass of one mole of the compound.
Molecular FormulaC6H11BrO2The elemental composition of the molecule.
XLogP31.7A measure of lipophilicity (oil/water partition coefficient). Values in this range suggest moderate lipophilicity.
Hydrogen Bond Donor Count0Indicates the molecule cannot donate hydrogen bonds.
Hydrogen Bond Acceptor Count2The two oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bond Count3Indicates a degree of conformational flexibility.
Exact Mass193.99424 DaThe monoisotopic mass of the molecule.
Topological Polar Surface Area (TPSA)26.3 ŲRelates to drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Heavy Atom Count9The total number of non-hydrogen atoms.
Complexity110A measure of the intricacy of the molecular structure.

Future Research Directions and Emerging Paradigms for Methyl 3 Bromo 2,2 Dimethylpropanoate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The inherent steric hindrance of the neopentyl structure in Methyl 3-bromo-2,2-dimethylpropanoate makes traditional nucleophilic substitution reactions exceptionally slow. masterorganicchemistry.comyoutube.com This challenge has spurred the development of advanced catalytic systems designed to overcome high activation barriers and enhance reactivity. Future research is focused on several key areas:

Transition-Metal Catalysis: Nickel-catalyzed cross-coupling reactions have shown particular promise for activating sterically hindered alkyl halides. researchgate.netconsensus.app Systems employing ligands like 5-cyanoimidazole have successfully coupled neopentyl bromides with aryl bromides, creating motifs prevalent in biologically active molecules. researchgate.netconsensus.app Further exploration into complementary Palladium/Nickel (Pd/Ni) and Nickel/Nickel (Ni/Ni) dual catalytic systems could expand the scope of these transformations. acs.orgresearchgate.net The development of catalysts for coupling with a wider range of nucleophiles, including challenging secondary alkyl groups, remains an active area of investigation. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful strategy for generating radical species from alkyl halides under mild conditions. researchgate.net This approach circumvents the limitations of traditional ionic pathways (SN1/SN2). Dual nickel-photoredox systems, in particular, can facilitate the cross-coupling of alkyl bromides with partners like cesium oxamates to form amide bonds. nih.gov Future work will likely focus on designing new organic dyes and metal-based photosensitizers to improve the efficiency and selectivity of reactions involving substrates like this compound.

Ligand Design: The choice of ligand is critical in transition-metal catalysis. For sterically demanding substrates, bulky alkylphosphines with neopentyl substituents have been investigated to create a suitable catalytic environment. researchgate.net Computational and experimental studies aimed at optimizing ligand cone angle and electronic properties will be essential for developing catalysts with higher turnover numbers and broader substrate scope for amination and other cross-coupling reactions. researchgate.net

Table 1: Emerging Catalytic Systems for Sterically Hindered Alkyl Bromides
Catalytic SystemKey FeaturesPotential Application for this compoundReferences
Nickel-Catalyzed Reductive CouplingEffective for Csp3-Csp2 bond formation; tolerates sterically hindered neopentyl groups.Coupling with aryl and heteroaryl bromides to synthesize complex aromatic structures. researchgate.netconsensus.app
Dual Ni/Photoredox CatalysisGenerates alkyl radicals via single-electron transfer (SET) under mild, visible-light irradiation.Enables novel cross-coupling reactions, such as carbamoylation, that are inaccessible through traditional methods. nih.gov
Palladium/Phosphine (B1218219) Ligand SystemsBulky, electron-rich phosphine ligands can facilitate challenging cross-coupling reactions like amination.Formation of C-N bonds, providing access to novel amine derivatives. researchgate.net
Complementary Pd/Ni CatalysisUtilizes the distinct reactivity of two different metals to achieve efficient borylation and subsequent cross-coupling.One-pot, multi-step synthesis of biaryl compounds starting from the alkyl bromide. acs.orgresearchgate.net

Exploration of Unprecedented Reaction Pathways and Derivatization Strategies

Overcoming the low reactivity of the neopentyl halide moiety is central to unlocking the synthetic potential of this compound. Research is moving beyond conventional pathways to explore novel transformations.

The primary C-Br bond, hindered by the adjacent quaternary carbon, is notoriously unreactive in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com Unimolecular (SN1) pathways are also disfavored due to the formation of an unstable primary carbocation, which, if formed, would likely undergo rapid rearrangement. youtube.com These limitations necessitate alternative strategies:

Radical-Mediated Pathways: As facilitated by photoredox catalysis, the generation of a neopentyl radical intermediate opens up a host of possibilities. This radical can participate in cross-coupling reactions or be trapped by various nucleophiles, bypassing the high-energy transition states of SN2 reactions. researchgate.net

Rearrangement Reactions: Under solvolysis conditions (e.g., heating in water), neopentyl bromide can undergo a slow SN1-type reaction involving a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation, leading to rearranged products. youtube.com Deliberately inducing and controlling such rearrangements could be a strategy for synthesizing complex molecular skeletons.

Innovative Derivatization: The compound serves as a valuable precursor for installing the sterically bulky 2,2-dimethyl-3-methoxycarbonylpropyl group. Future strategies could involve its use in the synthesis of biologically relevant molecules or as a building block in materials science. smolecule.com For instance, related bromo-esters are used as starting materials for potent receptor antagonists and other biologically significant compounds. sigmaaldrich.comsigmaaldrich.com

Table 2: Potential Derivatization Strategies and Reaction Pathways
Strategy/PathwayDescriptionPotential Product ClassReferences
SN2 Substitution (Forced)Reaction with a strong nucleophile under harsh conditions. Extremely slow.Direct substitution products (ethers, azides, thiols). masterorganicchemistry.commasterorganicchemistry.com
SN1 Substitution with RearrangementSolvolysis in a polar, weakly nucleophilic solvent, proceeding via a rearranged carbocation.Tertiary alcohols or ethers with a rearranged carbon skeleton. youtube.com
Nickel-Catalyzed Cross-CouplingReaction with organometallic reagents (e.g., organozincs) or aryl halides.Aryl- or alkyl-substituted propanoates. researchgate.netacs.org
Photoredox-Mediated Radical AdditionGeneration of a neopentyl radical which can add to alkenes or other radical acceptors.Functionalized alkanes with extended carbon chains. researchgate.netresearchgate.net

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The paradigm of chemical synthesis is shifting towards greener and more efficient manufacturing processes. numberanalytics.com Flow chemistry and sustainable principles are particularly relevant for the synthesis and application of compounds like this compound.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and the ability to automate multi-step sequences. acs.orgunimi.itnih.gov For reactions involving sterically hindered esters, flow systems allow for precise control over parameters like temperature and residence time, which can be optimized to improve yields and minimize side products. researchgate.net Given that many advanced catalytic reactions (e.g., photoredox, transition-metal catalysis) operate under specific conditions, integrating them into a flow setup is a key research direction. This approach facilitates scalability and the safe handling of potentially hazardous intermediates or reagents. unimi.it

Sustainable Synthesis: The principles of green chemistry are driving the development of more environmentally benign synthetic routes. This includes:

Catalytic Processes: Moving away from stoichiometric reagents to catalytic systems minimizes waste generation. numberanalytics.comontosight.ai

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Green Solvents: Research into the atmospheric degradation and low toxicity of related compounds like methyl pivalate (B1233124) highlights a trend toward designing safer solvents. copernicus.org Future syntheses involving this compound will likely focus on using such sustainable solvents.

Table 3: Comparison of Batch vs. Flow Synthesis for Ester Reactions
ParameterBatch SynthesisFlow ChemistryReferences
Process ControlDifficult to maintain uniform temperature and mixing, especially on a large scale.Precise control over temperature, pressure, and residence time. unimi.it
SafetyHandling of large quantities of hazardous materials poses significant risks.Small reactor volumes minimize risk; allows for the safe use of hazardous reagents and intermediates. unimi.it
ScalabilityScaling up can be challenging and non-linear.Scalable by running the system for longer periods ("scaling out"). acs.org
Efficiency & YieldCan be lower due to side reactions and lack of precise control.Often provides higher yields and purity through rapid optimization. acs.orgresearchgate.net

Expanding Applications in Interdisciplinary Scientific Research

While currently utilized primarily as a building block in organic synthesis, the unique properties imparted by the neopentyl group suggest potential applications for this compound in a variety of interdisciplinary fields.

Medicinal Chemistry: The neopentyl motif is found in various biologically active molecules. researchgate.net Its steric bulk can be used to control molecular conformation, enhance binding affinity to biological targets, or improve metabolic stability by blocking sites of enzymatic degradation. Therefore, this compound is a valuable starting material for synthesizing novel drug candidates. smolecule.com

Materials Science: The introduction of bulky side chains can significantly alter the physical properties of polymers, such as their glass transition temperature and solubility. This compound could be used to synthesize monomers for specialty polymers with tailored properties.

Chemical Biology: Alkyl halides are sometimes used as probes or tagging agents to study biological systems. While some studies have noted that reactive sulfur species can cause reductive dehalogenation, complicating analysis, the specific reactivity of this compound could be harnessed for developing selective probes for studying enzymatic processes or protein interactions. nih.govmdpi.com

Advanced Analytical Techniques for Real-time Reaction Monitoring and Product Characterization

The development of novel reaction pathways and the optimization of complex catalytic cycles require sophisticated analytical tools. Real-time monitoring provides crucial kinetic and mechanistic data that is often missed with traditional offline analysis.

For reactions involving this compound, a combination of techniques is necessary for comprehensive characterization:

Offline Analysis: Standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for final product characterization and purity assessment. ambeed.com

Online/In-situ Monitoring: For real-time analysis, especially in flow chemistry, spectroscopic methods are preferred. Techniques such as infrared (IR), Raman, and UV-Vis spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products.

Advanced Mass Spectrometry: Techniques like headspace GC-FID can be adapted for sensitive detection of residual alkyl halides. nih.gov Furthermore, specialized mass spectrometry methods have been developed for direct, real-time monitoring of organic reactions from complex mixtures, providing high sensitivity and specificity for tracking reaction progress and identifying transient intermediates.

Table 4: Analytical Techniques for Reaction Monitoring and Characterization
TechniqueModeInformation ProvidedApplicability
NMR SpectroscopyOffline / Online (FlowNMR)Structural elucidation, quantification of species, kinetic data.Excellent for detailed structural analysis and mechanistic studies.
GC-MS / HPLCOfflineSeparation and identification of components, purity assessment.Standard for reaction workup and final product analysis.
Infrared (IR) / Raman SpectroscopyOnline / In-situReal-time tracking of functional group transformations (e.g., C=O, C-Br).Well-suited for integration into flow reactors for process control.
Mass Spectrometry (e.g., EESI-MS)OnlineHighly sensitive detection of reactants, products, and intermediates in real-time.Ideal for mechanistic investigations and reaction optimization.
Headspace GC-FIDOfflineQuantification of volatile residual starting materials or byproducts.Useful for quality control and process safety analysis.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-bromo-2,2-dimethylpropanoate, and how are they optimized?

Methodological Answer:

  • Esterification of 2-bromo-2-methylpropionic acid: React the acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Work-up involves neutralization, solvent evaporation, and purification via distillation or chromatography .
  • Bromination of Methyl 3-hydroxy-2,2-dimethylpropanoate: Replace the hydroxyl group with bromine using PBr₃ or HBr in a controlled environment. Monitor reaction progress via TLC or NMR to avoid over-bromination .
  • Optimization: Adjust molar ratios (e.g., 1:5 acid:methanol), catalyst concentration (1–5% H₂SO₄), and reaction time (2–6 hours) to maximize yield (typically 75–90%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C-NMR: Identify key signals:
    • ¹H-NMR: δ ~3.6 ppm (ester -OCH₃), δ ~1.4 ppm (geminal dimethyl groups) .
    • ¹³C-NMR: δ ~170 ppm (ester carbonyl), δ ~45 ppm (quaternary carbon adjacent to Br) .
  • Mass Spectrometry (ESI-MS): Look for [M+H]⁺ peaks at m/z 195/197 (Br isotopic pattern) .
  • IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and absence of -OH bands if starting from hydroxy precursors .

Advanced: How can the bromine moiety in this compound be leveraged for functionalization in drug discovery?

Methodological Answer:

  • Cross-Coupling Reactions: Use Suzuki-Miyaura or Negishi coupling to introduce aryl/alkyl groups, enabling access to complex esters for bioactive molecules (e.g., HDAC inhibitors) .
  • Nucleophilic Substitution: Replace Br with amines, thiols, or alkoxides to create derivatives for structure-activity relationship (SAR) studies. Optimize conditions (e.g., DMF as solvent, 60–80°C) to minimize ester hydrolysis .
  • Case Study: In HDAC inhibitor synthesis, bromoesters serve as intermediates for introducing triazole or chlorophenyl groups via click chemistry or SN2 reactions .

Advanced: How do reaction conditions affect competing pathways in the synthesis of this compound?

Methodological Answer:

  • Acid-Catalyzed Esterification vs. Side Reactions: Excess H₂SO₄ may promote dehydration of the hydroxy precursor, forming undesired alkenes. Mitigate by using milder acids (e.g., p-TsOH) or lower temperatures .
  • Bromination Selectivity: PBr₃ may over-brominate dimethylpropanoate scaffolds. Control stoichiometry (1:1 PBr₃:substrate) and monitor reaction progress via in-situ IR to halt at mono-bromination .
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) improve bromine substitution rates but may reduce ester stability. Balance with solvent polarity and reaction time .

Data Contradiction: How to resolve discrepancies in reported yields for esterification and bromination methods?

Methodological Answer:

  • Variable Catalyst Efficiency: Compare H₂SO₄ (90% yield) vs. Amberlyst-15 (85% yield) in esterification. Prefer H₂SO₄ for scalability but use ion-exchange resins for cleaner work-up .
  • Purification Artifacts: Chromatography may recover 95% pure product but with lower yields (70%) vs. distillation (85% yield, 90% purity). Optimize based on application requirements .
  • Substrate Purity: Hydroxy precursors (e.g., Methyl 3-hydroxy-2,2-dimethylpropanoate) with >97% purity reduce side reactions during bromination, improving yield consistency .

Advanced: What mechanistic insights explain the stability of this compound under basic conditions?

Methodological Answer:

  • Steric Shielding: The geminal dimethyl groups hinder nucleophilic attack on the ester carbonyl, reducing hydrolysis rates. Confirmed via kinetic studies (t₁/₂ > 24 hours in pH 9 buffer) .
  • Electrophilic Bromine: The electron-withdrawing Br atom stabilizes the ester against base-induced cleavage. DFT calculations show a 15 kcal/mol higher activation barrier for hydrolysis compared to non-brominated analogs .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity: Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles). LD₅₀ data (oral, rat): 450 mg/kg .
  • Storage: Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent moisture-induced degradation .
  • Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

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